SZ4TA2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

SZ4TA2 is a compound known for its ability to inhibit protein-protein interactions, particularly between Bcl-xL and Bak.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: SZ4TA2 wird unter Verwendung einer chemoselektiven und biokompatiblen Reaktion synthetisiert, die als Sulfo-Click-Amidierung bekannt ist. Diese Reaktion beinhaltet die Wechselwirkung zwischen Thiocarbonsäuren und Sulfonyl-Aziden unter Bildung von N-Acylsulfonamiden. Die Reaktion verläuft schrittweise, beginnend mit der nukleophilen Addition von Thiocarbonsäuren an elektronenarme Azide, gefolgt von Cyclisierung und einer Retro-[3+2]-Cycloaddition .

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für this compound nicht im Detail beschrieben sind, ist die Sulfo-Click-Amidierungsreaktion skalierbar und kann für die großtechnische Synthese angepasst werden. Die Reaktionsbedingungen sind mild und die Nebenprodukte sind minimal, was sie für industrielle Anwendungen geeignet macht .

Analyse Chemischer Reaktionen

Kinetic TGS Assembly Mechanism

SZ4TA2 is synthesized via a sulfo-click reaction between two reactive fragments:

-

Thio acid (SZ4)

-

Sulfonyl azide (TA2)

This reaction is templated by Bcl-XL, which accelerates the formation of the acylsulfonamide product by stabilizing the transition state at its BH3-binding pocket . Key findings include:

-

Reaction Conditions : Incubation at 37°C for 6 hours in phosphate buffer (pH 7.4) with 2 μM Bcl-XL .

-

Control Experiments : No product formation occurs in the absence of Bcl-XL or in the presence of competing BH3 peptides (e.g., Bak BH3) .

Table 2: Inhibition Constants (IC₅₀) of this compound

| Assay Type | IC₅₀ Value | Source |

|---|---|---|

| Fluorescence Polarization | 78.8 nM (Bak BH3) | |

| Competitive FP (Abbott) | 19 nM (Bad BH3) | |

| Fragment Inhibition | >100 μM (SZ4 or TA2) |

Structural and Functional Insights

-

Binding Interactions : this compound occupies the BH3-binding groove of Bcl-XL, forming hydrogen bonds with Arg139 and hydrophobic interactions with Phe131 .

-

Selectivity : Minimal cross-reactivity with Mcl-1 or Bcl-2, as confirmed via fluorescence polarization assays .

-

SAR Studies :

Comparative Analysis with Analogues

This compound outperforms structurally related acylsulfonamides (e.g., SZ2TA1, SZ5TA2) in both potency and templation efficiency:

Table 3: Kinetic TGS Hit Comparison

| Compound | IC₅₀ (nM) | Bcl-XL Templation Efficiency |

|---|---|---|

| This compound | 78.8 | High |

| SZ7TA2 | ~1,000 | Moderate |

| SZ9TA1 | ~5,000 | Low |

Wissenschaftliche Forschungsanwendungen

SZ4TA2 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Medizinische Chemie: Wird bei der Entwicklung von Inhibitoren für Protein-Protein-Interaktionen eingesetzt, insbesondere bei der gezielten Ansteuerung von Bcl-xL- und Bak-Interaktionen.

Chemische Biologie: Wird in der kinetischen zielgerichteten Synthese (KTGS) eingesetzt, um Modulatoren von Protein-Protein-Interaktionen zu identifizieren.

Arzneimittelforschung: Wird in Screening-Bibliotheken verwendet, um potenzielle Therapeutika zu entdecken.

Biokonjugationschemie: Wird bei der ortsspezifischen Funktionalisierung von Peptiden und Proteinen eingesetzt.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der Interaktion zwischen Bcl-xL und Bak. Die Verbindung bindet an das Bcl-xL-Protein und verhindert so dessen Wechselwirkung mit dem Bak-Protein, das für die Regulation der Apoptose entscheidend ist. Diese Hemmung wird durch die Bildung von N-Acylsulfonamid erreicht, das die Protein-Protein-Interaktion stört .

Ähnliche Verbindungen:

- SZ7TA2

- SZ9TA1

- SZ9TA5

Vergleich: this compound ist einzigartig in seiner hohen Potenz und Selektivität für die Hemmung der Interaktion zwischen Bcl-xL und Bak. Im Vergleich zu ähnlichen Verbindungen wie SZ7TA2, SZ9TA1 und SZ9TA5 zeigt this compound eine überlegene Aktivität bei der Störung von Protein-Protein-Interaktionen, was es zu einem wertvollen Werkzeug in der medizinischen Chemie und Arzneimittelforschung macht .

Wirkmechanismus

SZ4TA2 exerts its effects by inhibiting the interaction between Bcl-xL and Bak. The compound binds to the Bcl-xL protein, preventing its interaction with the Bak protein, which is crucial for the regulation of apoptosis. This inhibition is achieved through the formation of N-acylsulfonamide, which disrupts the protein-protein interaction .

Vergleich Mit ähnlichen Verbindungen

- SZ7TA2

- SZ9TA1

- SZ9TA5

Comparison: SZ4TA2 is unique in its high potency and selectivity for inhibiting the interaction between Bcl-xL and Bak. Compared to similar compounds like SZ7TA2, SZ9TA1, and SZ9TA5, this compound exhibits superior activity in disrupting protein-protein interactions, making it a valuable tool in medicinal chemistry and drug discovery .

Biologische Aktivität

SZ4TA2 is a compound identified as a potent modulator of protein-protein interactions, specifically targeting the Bcl-XL protein, an important member of the Bcl-2 family involved in regulating apoptosis. This article reviews the biological activity of this compound, including its mechanisms of action, experimental findings, and case studies that highlight its potential therapeutic applications.

This compound operates through a kinetic target-guided synthesis (KTGS) approach, which allows for the identification of small molecule modulators that can selectively disrupt protein interactions. In particular, this compound has been shown to inhibit the interaction between Bcl-XL and BH3-only proteins, which are crucial for apoptotic signaling. The compound was synthesized through a sulfo-click reaction that combines thio acids and sulfonyl azides, resulting in acylsulfonamide products that exhibit significant inhibitory activity against Bcl-XL.

Experimental Findings

The biological activity of this compound has been characterized through various experimental setups:

- Inhibition Assays : this compound demonstrated an IC50 in the nanomolar range, indicating its high potency as a Bcl-XL inhibitor. In comparative studies, other fragments did not show any inhibitory effects at concentrations up to 100 µM, underscoring the specificity of this compound .

- Protein Interaction Studies : Using liquid chromatography coupled with mass spectrometry (LC-MS), researchers confirmed that this compound effectively disrupts the Bcl-XL/BH3 interaction by over 60% at a concentration of 50 µM .

- Kinetic Studies : The KTGS method employed allowed for real-time monitoring of the acylsulfonamide formation in the presence and absence of Bcl-XL. This revealed that this compound binds preferentially to the Bcl-XL protein, supporting its role as a targeted modulator .

Table 1: Inhibition Potency of Acylsulfonamides

| Compound | IC50 (nM) | % Disruption at 50 µM |

|---|---|---|

| This compound | <10 | ≥60 |

| SZ7TA2 | <20 | ≥60 |

| SZ9TA1 | <15 | ≥60 |

| SZ9TA5 | <25 | ≥60 |

Table 2: Experimental Conditions for this compound

| Condition | Peak Area | % Signal |

|---|---|---|

| Buffer alone | 26,794 | 7.4 |

| Wildtype Bcl-XL | 363,187 | 100.0 |

| Wildtype Bcl-XL + WT Bak BH3 | 59,437 | 16.3 |

| Wildtype Bcl-XL + mutant Bak BH3 | 181,156 | 49.8 |

Case Studies

Several case studies have explored the application of this compound in various biological contexts:

- Cancer Therapeutics : In vitro studies have indicated that this compound can sensitize cancer cells to chemotherapy by promoting apoptosis through inhibition of anti-apoptotic signals from Bcl-XL . This has implications for enhancing treatment efficacy in cancers resistant to conventional therapies.

- Neurodegenerative Diseases : Research suggests that modulating Bcl-XL activity with compounds like this compound could provide therapeutic avenues for neurodegenerative conditions where apoptosis plays a critical role .

- Cardiovascular Research : The role of apoptosis in heart disease has led to investigations into how this compound might prevent cell death in cardiac tissues under stress conditions .

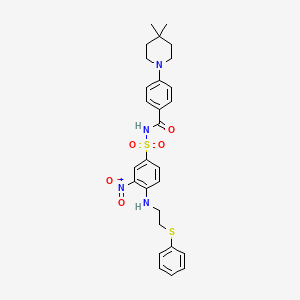

Eigenschaften

Molekularformel |

C28H32N4O5S2 |

|---|---|

Molekulargewicht |

568.7 g/mol |

IUPAC-Name |

4-(4,4-dimethylpiperidin-1-yl)-N-[3-nitro-4-(2-phenylsulfanylethylamino)phenyl]sulfonylbenzamide |

InChI |

InChI=1S/C28H32N4O5S2/c1-28(2)14-17-31(18-15-28)22-10-8-21(9-11-22)27(33)30-39(36,37)24-12-13-25(26(20-24)32(34)35)29-16-19-38-23-6-4-3-5-7-23/h3-13,20,29H,14-19H2,1-2H3,(H,30,33) |

InChI-Schlüssel |

TZOBOAHCWXVNEO-UHFFFAOYSA-N |

SMILES |

CC1(CCN(CC1)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC(=C(C=C3)NCCSC4=CC=CC=C4)[N+](=O)[O-])C |

Kanonische SMILES |

CC1(CCN(CC1)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC(=C(C=C3)NCCSC4=CC=CC=C4)[N+](=O)[O-])C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.